3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 946377-11-3
VCID: VC7372922
InChI: InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3
SMILES: CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Molecular Formula: C21H22N4OS
Molecular Weight: 378.49

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

CAS No.: 946377-11-3

Cat. No.: VC7372922

Molecular Formula: C21H22N4OS

Molecular Weight: 378.49

* For research use only. Not for human or veterinary use.

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole - 946377-11-3

Specification

CAS No. 946377-11-3
Molecular Formula C21H22N4OS
Molecular Weight 378.49
IUPAC Name 3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole
Standard InChI InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3
Standard InChI Key LCHAIHGUXTWMPZ-UHFFFAOYSA-N
SMILES CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule comprises three distinct regions:

  • Indole moiety: A bicyclic structure featuring a benzene ring fused to a pyrrole ring, known for its role in modulating neurotransmitter pathways and microbial growth inhibition .

  • 1,2,4-Triazole ring: A five-membered aromatic ring containing three nitrogen atoms, frequently employed in drug design for its metabolic stability and hydrogen-bonding capacity .

  • Substituent groups: A butylthio (-S-C4H9) chain at position 5 of the triazole and a 3-methoxyphenyl group (-C6H4-OCH3) at position 4, which may influence lipophilicity and target binding .

The SMILES notation (CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43) and InChIKey (LCHAIHGUXTWMPZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Molecular Properties of 3-(5-(Butylthio)-4-(3-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)-1H-Indole

PropertyValue
CAS Registry Number946377-11-3
Molecular FormulaC21H22N4OS
Molecular Weight378.49 g/mol
IUPAC Name3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole
Topological Polar Surface Area90.3 Ų (estimated)

Synthesis and Characterization

Proposed Synthetic Pathway

While no explicit protocol for this compound is documented, its synthesis likely follows established routes for 1,2,4-triazole-indole hybrids :

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors under basic conditions.

  • Functionalization: Introduction of the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions.

  • Indole integration: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the indole moiety.

  • Butylthio incorporation: Alkylation of the triazole thiol intermediate with 1-bromobutane .

Analytical Characterization

Key techniques for structural validation include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve proton environments near the triazole, indole, and methoxyphenyl groups. The butylthio chain’s methylene protons are expected near δ 1.3–1.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 378.49 (M+H)+ confirms the molecular formula.

  • Infrared Spectroscopy (IR): Stretching vibrations for N-H (indole, ~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C=S (triazole-thioether, ~650 cm⁻¹) .

Hypothesized Biological Activities

Table 2: Bioactivity of Selected Triazole-Indole Analogs

CompoundR GroupXIC50 (μM)Target
6d4-Cl-PhS1.365-Lipoxygenase
6c3-OMe-PhS1.585-Lipoxygenase
6l4-OMe-PhS1.425-Lipoxygenase

Anti-Inflammatory and Enzyme Inhibition

The methoxyphenyl group may confer cyclooxygenase-2 (COX-2) selectivity, reducing prostaglandin synthesis . Molecular docking studies suggest triazole-thioethers occupy hydrophobic pockets in COX-2, as seen in analog 6n (IC50 = 3.01 μM) .

Comparative Analysis with Structural Analogs

Role of the Butylthio Chain

Elongated alkylthio chains (e.g., butyl vs. methyl) enhance membrane permeability but may reduce aqueous solubility. In compound 6t, replacing a methyl group with a cyanomethylphenyl moiety increased IC50 from 1.28 μM to 3.62 μM, highlighting the trade-off between lipophilicity and potency .

Methoxyphenyl vs. Other Aryl Substitutents

Electron-donating groups (e.g., -OCH3) improve resonance stabilization and π-π stacking with aromatic residues in enzyme active sites. Compound 6c (3-OMe-Ph) exhibited superior activity (IC50 = 1.58 μM) compared to 6e (4-COOH-Ph, IC50 ≈ 10 μM) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.

  • In Vitro Screening: Prioritize assays against Staphylococcus aureus and Candida albicans given structural parallels to active analogs .

  • ADMET Profiling: Predict pharmacokinetic properties using in silico models to guide lead optimization.

  • X-ray Crystallography: Resolve binding modes with target enzymes like 5-lipoxygenase or CYP450 isoforms.

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